![molecular formula C19H23N5O2 B2953493 (4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(phenyl)methanone CAS No. 898460-04-3](/img/structure/B2953493.png)
(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(phenyl)methanone
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Overview
Description
“(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(phenyl)methanone” is a chemical compound with the molecular formula C19H23N5O2 . It is used in scientific research and its unique structure allows for various applications, such as drug development and catalyst synthesis.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, aromatic acid chlorides have been coupled with Piperzain-yl(3,4,5-trimethoxyphenyl)methanone in the presence of a triethylamine base to yield trimethoxyphenyl piperzine derivatives .Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C19H23N5O2 . Further details about its structure can be obtained from molecular modeling and structure-based hit optimization studies .Chemical Reactions Analysis
This compound has been identified as a selective transient receptor potential vanilloid 4 (TRPV4) channel antagonist and showed analgesic effect in Freund’s Complete Adjuvant (FCA) induced mechanical hyperalgesia model in guinea pig and rat .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular weight of 348.4 g/mol . Further details about its physical and chemical properties are not available in the retrieved papers.Scientific Research Applications
Antinociceptive Activity
A series of 3-pyridazinones, which include molecules structurally similar to the mentioned compound, carrying different moieties, were synthesized and evaluated for their antinociceptive activity. These compounds demonstrated significant activity in the Koster test in mice, with certain derivatives being more effective than aspirin in antinociceptive activity tests (Gokçe, Doğruer, & Şahin, 2001).
Antiproliferative and Structural Analysis
Research into the structural characteristics and antiproliferative activity of derivatives, such as (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, has been conducted. These compounds showed promising antiproliferative activity, with their structures characterized using various analytical techniques, including X-ray diffraction. The stability and intermolecular interactions within the molecule have been explored through Hirshfeld surface analysis (Benaka Prasad et al., 2018).
Enzyme Inhibition for Cancer Therapy
Non-carboxylate morpholino(phenylpiperazin-1-yl)methanones, related to the mentioned compound, were prepared and shown to be potent and selective inhibitors of the AKR1C3 enzyme, a target for leukemia and hormone-related cancer therapies. Structural activity relationships revealed that lipophilic electron-withdrawing substituents and a ketone moiety were crucial for activity. These findings are supported by X-ray structure analysis showing the drug's interaction within the enzyme's active site (Flanagan et al., 2014).
Antifungal Activity
Pyridazinone derivatives have been developed as β-1,3-glucan synthase inhibitors, presenting a new approach to antifungal therapy. Modifications to the core structure and optimization of the sulfonamide moiety in these compounds led to improved systemic exposure and potent activity against Candida species (Zhou et al., 2011).
Future Directions
properties
IUPAC Name |
[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c25-19(16-4-2-1-3-5-16)24-10-8-22(9-11-24)17-6-7-18(21-20-17)23-12-14-26-15-13-23/h1-7H,8-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMXBMLAZPDUIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(phenyl)methanone |
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